molecular formula C12H10BrFN2O B2933411 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide CAS No. 1920561-83-6

3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide

Cat. No. B2933411
CAS RN: 1920561-83-6
M. Wt: 297.127
InChI Key: IPSQNMLTBSWWLX-UHFFFAOYSA-N
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Description

“3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide” is a chemical compound with the molecular formula C12H10BrFN2O . It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a cyanomethyl group (a carbon atom triple-bonded to a nitrogen atom and single-bonded to a hydrogen atom) and a benzamide group (a benzene ring attached to an amide group) .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, cyclopropyl groups can be synthesized from ketones or aldehydes in the presence of cyanogen bromide . Additionally, Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction, could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C12H10BrFN2O . It includes a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds, attached to a bromine atom, a fluorine atom, and an amide group. The amide group is further attached to a cyanomethyl group and a cyclopropyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide” were not found, similar compounds participate in various types of reactions. For example, compounds with cyclopropyl groups can undergo reactions such as ring-opening reactions . Additionally, compounds with bromine atoms can participate in substitution reactions .

properties

IUPAC Name

3-bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c13-9-5-8(3-4-10(9)14)12(17)16-11(6-15)7-1-2-7/h3-5,7,11H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQNMLTBSWWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide

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